

Minimizing Hpk1-IN-25-related adverse events in mice

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Compound of Interest

Compound Name: **Hpk1-IN-25**

Cat. No.: **B12421007**

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Technical Support Center: Hpk1-IN-25

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **Hpk1-IN-25** in murine experimental models. The information is designed to help minimize adverse events and ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is **Hpk1-IN-25** and what is its mechanism of action?

A1: **Hpk1-IN-25** is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1). It has an IC₅₀ of 129 nM for HPK1.^{[1][2]} HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell and B-cell receptor signaling.^{[3][4]} ^[5] By inhibiting HPK1, **Hpk1-IN-25** is expected to enhance T-cell activation, cytokine production, and anti-tumor immunity.^{[3][6][7]}

Q2: What are the potential therapeutic applications of **Hpk1-IN-25**?

A2: Given its role in augmenting immune responses, **Hpk1-IN-25** and other HPK1 inhibitors are being investigated primarily for cancer immunotherapy, both as monotherapy and in combination with other treatments like checkpoint inhibitors (e.g., anti-PD-1 antibodies).^{[8][9]}

Q3: How should **Hpk1-IN-25** be stored?

A3: **Hpk1-IN-25** should be stored under the conditions recommended in the Certificate of Analysis provided by the supplier. Generally, it is stored at room temperature in the continental US, but this may vary elsewhere.[1]

Q4: What is the selectivity profile of **Hpk1-IN-25**?

A4: While specific selectivity data for **Hpk1-IN-25** is not widely published, the development of HPK1 inhibitors often focuses on achieving high selectivity over other kinases, particularly within the MAP4K family and other kinases involved in immune signaling like JAK1, to minimize off-target effects.[10] For example, the preclinical HPK1 inhibitor NDI-101150 has a high selectivity against GLK.[11] Researchers should carefully evaluate the selectivity of the specific batch of **Hpk1-IN-25** being used.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with **Hpk1-IN-25** in mice. As specific data for **Hpk1-IN-25** is limited, this guidance is based on findings with other preclinical small molecule HPK1 inhibitors.

Table 1: Summary of Preclinical Data for HPK1 Inhibitors in Mice

Compound	Dosing	Observed Effects & Tolerability	Reference
NDI-101150	75 mg/kg p.o.	Complete tumor response in an EMT syngeneic mouse model.	[11]
Unnamed Inhibitor	300 and 1000 mg/kg	Good tolerability with minor changes in body weight.	[8]
DS21150768	Not specified	Orally bioavailable with sustained plasma exposure, leading to enhanced cytokine responses in vivo.	[6]
Compound K	30 or 100 mpk (twice daily)	Reduced pSLP76 levels and increased IFN- γ , CD25, and CD69 expression.	[9]
HPK1-054	150 mg/kg BID	Decreased tumor growth as a single agent and in combination with anti-CTLA-4.	[12]

Issue 1: Lack of Efficacy or Variable Results

- Possible Cause: Suboptimal dosage or administration route.
- Troubleshooting:
 - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for the desired biological effect. Dosing for other preclinical HPK1 inhibitors in mice has ranged from 30 mg/kg to 150 mg/kg, administered orally once or twice daily.[8][9][11][12]

- Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the half-life, Cmax, and bioavailability of **Hpk1-IN-25** in your mouse strain. The half-life of other HPK1 inhibitors in mice has been reported to be around 1.1 to 1.2 hours.[4][11]
- Formulation: Ensure proper formulation of **Hpk1-IN-25** for in vivo administration. The vehicle used can significantly impact solubility and bioavailability. Consult the manufacturer's recommendations or relevant literature for appropriate vehicle selection.

Issue 2: Observed Adverse Events in Mice

While specific adverse events for **Hpk1-IN-25** in mice are not documented, studies with other small molecule HPK1 inhibitors have generally reported good tolerability.[8][13] However, it is crucial to monitor for any signs of toxicity.

- Possible Signs of Toxicity:
 - Weight loss
 - Reduced activity or lethargy
 - Ruffled fur
 - Changes in food and water intake
 - Gastrointestinal issues (e.g., diarrhea) - Note: Nausea, vomiting, and diarrhea have been reported in human clinical trials of an HPK1 inhibitor.[14]
- Troubleshooting:
 - Dose Reduction: If adverse events are observed, consider reducing the dose or the frequency of administration.
 - Supportive Care: Provide supportive care as needed, such as supplemental nutrition or hydration, in consultation with veterinary staff.
 - Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of major organs to assess for any signs of toxicity.

- Off-Target Effects: Consider the possibility of off-target effects. If the selectivity profile of your batch of **Hpk1-IN-25** is unknown, it may be inhibiting other kinases, leading to unexpected toxicities.

Issue 3: Unexpected Immunological Effects

- Possible Cause: Overstimulation of the immune system.
- Troubleshooting:
 - Immune Cell Profiling: Conduct detailed immune cell profiling using flow cytometry to analyze changes in different immune cell populations (T cells, B cells, dendritic cells, etc.) in the blood, spleen, and tumor microenvironment.
 - Cytokine Analysis: Measure a broad panel of cytokines to assess for a potential "cytokine storm," which could be a consequence of excessive immune activation.
 - Autoimmunity Markers: In long-term studies, monitor for signs of autoimmunity. While HPK1 knockout and kinase-dead mice have not shown overt autoimmunity, this is a theoretical risk when modulating the immune system.[9]

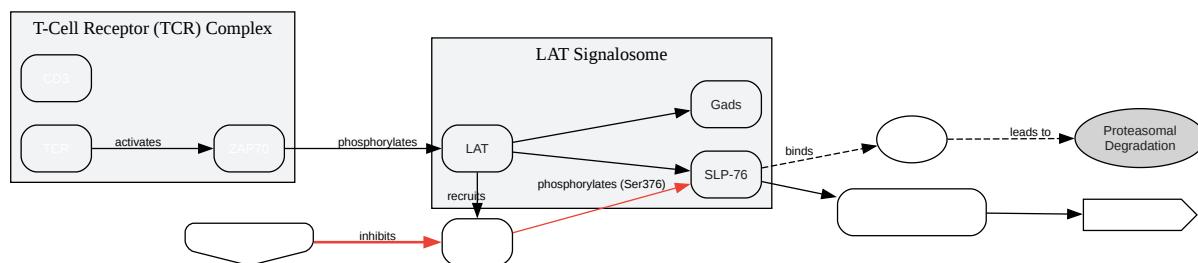
Experimental Protocols

General Protocol for Oral Administration of an HPK1 Inhibitor in a Syngeneic Tumor Mouse Model

- Animal Model: Utilize an appropriate syngeneic mouse tumor model (e.g., CT26, MC38).
- Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization: When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[12]
- Compound Preparation: Prepare **Hpk1-IN-25** in a suitable vehicle for oral gavage.

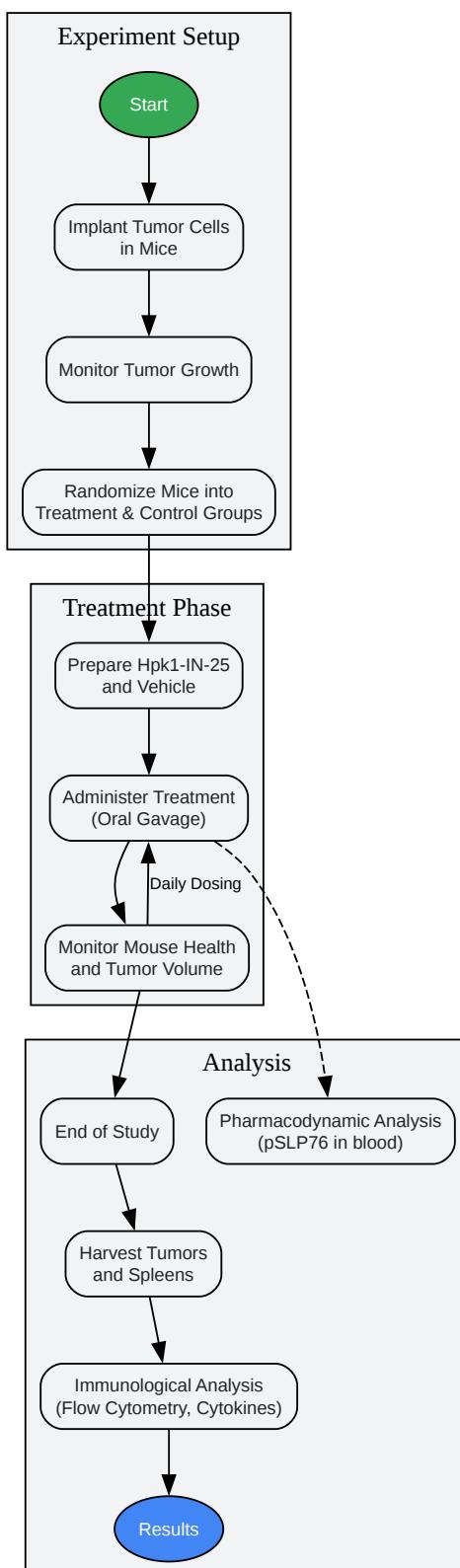
- Dosing: Administer **Hpk1-IN-25** orally at the predetermined dose and schedule. A common starting point could be a dose between 30-100 mg/kg, administered once or twice daily.[8][9] The control group should receive the vehicle only.
- Monitoring:
 - Measure tumor volume at regular intervals.
 - Monitor the body weight and overall health of the mice daily.
- Pharmacodynamic Analysis:
 - Collect blood samples at different time points after the last dose to analyze target engagement (e.g., by measuring the phosphorylation of SLP76, a downstream target of HPK1).[8][9]
 - At the end of the study, harvest tumors and spleens for immunological analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).

Visualizations

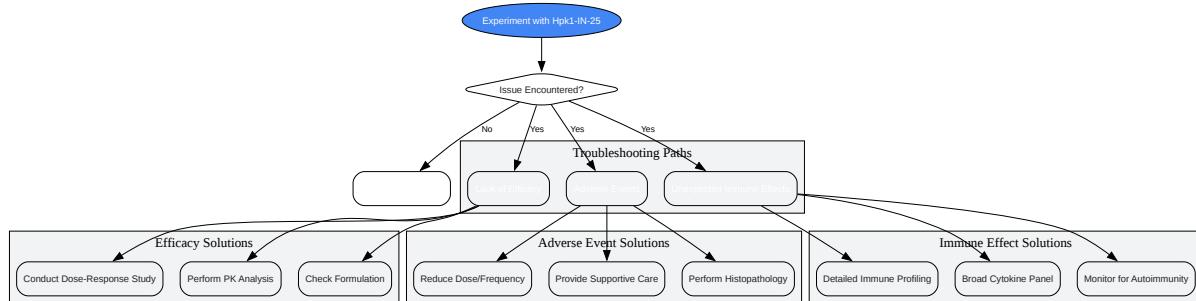


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Caption: HPK1 Signaling Pathway in T-Cell Activation.

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Caption: Experimental Workflow for In Vivo Studies.



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Caption: Troubleshooting Logic for **Hpk1-IN-25** Experiments.

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